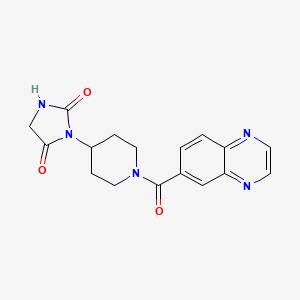
3-(1-(喹喔啉-6-羰基)哌啶-4-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a synthetic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
The molecular formula of “3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is C17H16N4O4. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .科学研究应用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising results in the field of cancer research . They exhibit anti-proliferative activity, which means they can inhibit the growth of cancer cells. This makes them potential candidates for the development of new anti-cancer drugs .
Anti-Microbial Activity
Quinoxaline compounds have demonstrated significant anti-microbial properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antibiotics .
Anti-Convulsant Activity
Some quinoxaline derivatives have been found to possess anti-convulsant activity . This suggests that they could be used in the treatment of conditions like epilepsy .
Anti-Tuberculosis Activity
Quinoxaline compounds have shown potential in the treatment of tuberculosis . They have demonstrated activity against the bacteria that cause this disease .
Anti-Malarial Activity
Research has indicated that quinoxaline derivatives can be effective against the parasites that cause malaria . This makes them potential candidates for the development of new anti-malarial drugs .
Anti-Leishmanial Activity
Quinoxaline compounds have demonstrated activity against the parasites that cause leishmaniasis . This suggests that they could be used in the development of treatments for this disease .
Anti-Inflammatory Activity
Quinoxaline derivatives have shown anti-inflammatory properties . This means they could potentially be used in the treatment of conditions like arthritis .
Anti-Oxidant Activity
Some quinoxaline compounds have demonstrated anti-oxidant activity . This suggests that they could be used to combat oxidative stress, which is implicated in various diseases .
未来方向
属性
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-15-10-20-17(25)22(15)12-3-7-21(8-4-12)16(24)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKICJLNXNRMWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)
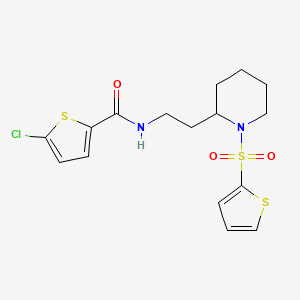
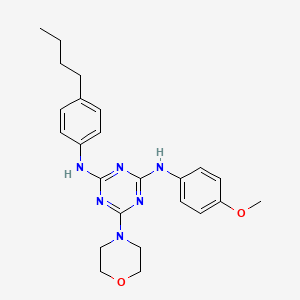
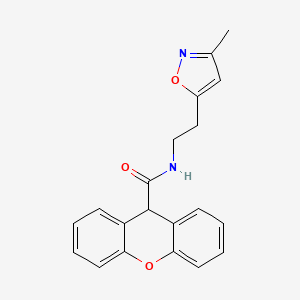

![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)
![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)

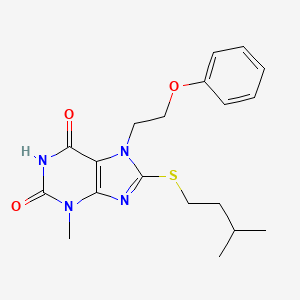
![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)
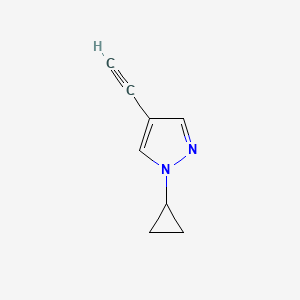

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)
